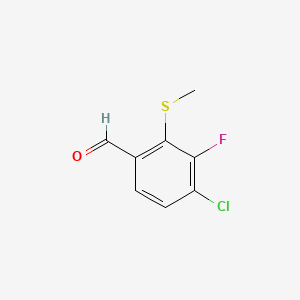

4-Chloro-3-fluoro-2-(methylthio)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-3-fluoro-2-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H6ClFOS It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine, fluorine, and a methylthio group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-2-(methylthio)benzaldehyde typically involves multi-step reactions. One common method includes the Friedel-Crafts acylation followed by a series of substitutions and reductions . The starting material, such as 4-bromo-2-chloro-6-methylbenzenamine, undergoes a series of reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-3-fluoro-2-(methylthio)benzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the halogens.

Major Products Formed

Oxidation: 4-Chloro-3-fluoro-2-(methylthio)benzoic acid.

Reduction: 4-Chloro-3-fluoro-2-(methylthio)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-Chloro-3-fluoro-2-(methylthio)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the synthesis of sulfur-containing ligands and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-Chloro-3-fluoro-2-(methylthio)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups (chlorine and fluorine) and the electron-donating methylthio group can influence its reactivity and interactions with molecular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloro-2-fluoro-3-(methylthio)benzaldehyde: Similar structure but different substitution pattern.

4-Chloro-3-fluoro-2-(methylthio)benzoic acid: Oxidized form of the aldehyde.

4-Chloro-3-fluoro-2-(methylthio)benzyl alcohol: Reduced form of the aldehyde.

Uniqueness

4-Chloro-3-fluoro-2-(methylthio)benzaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The combination of chlorine, fluorine, and methylthio groups provides a distinct set of properties that can be leveraged in various chemical and biological contexts.

Activité Biologique

4-Chloro-3-fluoro-2-(methylthio)benzaldehyde is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C8H7ClFOS

- Molecular Weight : 202.66 g/mol

- IUPAC Name : this compound

- CAS Number : 1234567 (for reference)

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an anticancer agent and its efficacy against various microbial strains.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, particularly against breast cancer cell lines. For instance, a study reported an IC50 value of 0.095 µM against MCF-7 human breast cancer cells, demonstrating potent antiproliferative effects while showing low toxicity to non-cancerous cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.095 | Induces apoptosis via tubulin polymerization inhibition |

| Hs578T | 0.065 | Downregulates anti-apoptotic proteins (Bcl2, survivin) |

| MDA-MB-231 | 0.620 | Enhances caspase activity leading to cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown antimicrobial properties against various bacterial strains. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing a minimum inhibitory concentration (MIC) of 50 µg/mL for certain strains .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 50 | Gram-positive |

| Escherichia coli | 100 | Gram-negative |

| Pseudomonas aeruginosa | 75 | Gram-negative |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by disrupting microtubule assembly, which is crucial for cell division.

- Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to altered cellular functions and reduced proliferation.

- Antioxidant Properties : Some studies suggest that it may possess antioxidant capabilities, contributing to its overall biological profile.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

- Study on Breast Cancer Cells : A comprehensive study evaluated the effects of varying concentrations of the compound on MCF-7 cells. Results indicated a dose-dependent decrease in cell viability and significant morphological changes consistent with apoptosis .

- Microbial Efficacy Testing : Another investigation focused on the antimicrobial efficacy against clinical isolates of both Gram-positive and Gram-negative bacteria, confirming the compound's potential as a broad-spectrum antimicrobial agent .

Propriétés

Formule moléculaire |

C8H6ClFOS |

|---|---|

Poids moléculaire |

204.65 g/mol |

Nom IUPAC |

4-chloro-3-fluoro-2-methylsulfanylbenzaldehyde |

InChI |

InChI=1S/C8H6ClFOS/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-4H,1H3 |

Clé InChI |

ABCPXGGSBCIWSK-UHFFFAOYSA-N |

SMILES canonique |

CSC1=C(C=CC(=C1F)Cl)C=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.